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Compound of Interest

Compound Name: Oleyl erucate

CAS No.: 17673-56-2

Cat. No.: B097123

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oleyl erucate is a wax ester, an ester of oleyl alcohol and erucic acid, that is increasingly

utilized in the cosmetic and pharmaceutical industries for its emollient and lubricating

properties.[1] It serves as a sustainable and cost-effective alternative to jojoba oil, offering a

similar sensory profile and functionality. The chemical formula for oleyl erucate is C₄₀H₇₆O₂

and its IUPAC name is [(Z)-octadec-9-enyl] (Z)-docos-13-enoate.[2] A thorough understanding

of its chemical structure and purity is paramount for its application in research and product

development. This technical guide provides a comprehensive overview of the spectroscopic

methods used to characterize oleyl erucate, including Nuclear Magnetic Resonance (NMR)

Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The synthesis of oleyl erucate is typically achieved through the esterification of oleyl alcohol

and erucic acid, often in the presence of an acid catalyst.[1] Following the reaction, purification

is necessary to remove unreacted starting materials and the catalyst. The subsequent
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characterization, as detailed in this guide, is crucial to confirm the identity and purity of the final

product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. For oleyl erucate, both ¹H and ¹³C NMR are employed to confirm the presence of

key functional groups and to verify the overall structure of the wax ester.

Experimental Protocol: NMR Spectroscopy of Oleyl
Erucate
1. Sample Preparation:

Dissolve 5-25 mg of the oleyl erucate sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

For ¹³C NMR, a higher concentration of 50-100 mg may be used to improve the signal-to-

noise ratio.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy - Data Acquisition:

Pulse Program: A standard single-pulse sequence is typically used.

Relaxation Delay: A relaxation delay of 5-10 seconds is recommended to ensure full

relaxation of protons for accurate integration.

Number of Scans: 16 to 64 scans are generally sufficient.

Spectral Width: A spectral width of 10-15 ppm is appropriate.

3. ¹³C NMR Spectroscopy - Data Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify

the spectrum.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g.,

1024 or more) is typically required.

Spectral Width: A spectral width of 200-250 ppm is necessary to cover all carbon signals.

4. Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR

spectrum.

The spectrum is then phased, baseline corrected, and referenced. For CDCl₃, the residual

solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a

reference.

Predicted NMR Data for Oleyl Erucate
The following tables summarize the predicted chemical shifts for the protons and carbons in

oleyl erucate based on typical values for wax esters.

Table 1: Predicted ¹H NMR Chemical Shifts for Oleyl Erucate in CDCl₃
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Protons
Predicted Chemical Shift
(δ) ppm

Multiplicity

Olefinic (-CH=CH-) ~5.34 Multiplet

Methylene α to Ester Oxygen

(-O-CH₂-)
~4.05 Triplet

Methylene α to Carbonyl (-

CH₂-COO-)
~2.28 Triplet

Allylic Methylene (-CH₂-CH=) ~2.01 Multiplet

Methylene β to Carbonyl (-

CH₂-CH₂-COO-)
~1.61 Multiplet

Methylene Chain (-(CH₂)n-) ~1.28 Multiplet

Terminal Methyl (-CH₃) ~0.88 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for Oleyl Erucate in CDCl₃

Carbons Predicted Chemical Shift (δ) ppm

Carbonyl (-COO-) ~173.9

Olefinic (-CH=CH-) ~129.8

Methylene α to Ester Oxygen (-O-CH₂-) ~64.3

Methylene α to Carbonyl (-CH₂-COO-) ~34.2

Methylene Chain (-(CH₂)n-) ~29.1 - 29.7

Methylene β to Carbonyl (-CH₂-CH₂-COO-) ~25.0

Terminal Methyl (-CH₃) ~14.1

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. For oleyl erucate, FT-IR is particularly useful for
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confirming the presence of the ester functional group.

Experimental Protocol: FT-IR Spectroscopy of Oleyl
Erucate
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid oleyl erucate sample onto the center of the ATR crystal.

2. Data Acquisition:

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum to generate the final FT-IR spectrum.

The spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Predicted FT-IR Data for Oleyl Erucate
Table 3: Predicted FT-IR Absorption Bands for Oleyl Erucate
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Wavenumber (cm⁻¹) Vibration Functional Group

~3005 C-H stretch =C-H (alkene)

~2924 C-H stretch -CH₂- (alkane)

~2853 C-H stretch -CH₃ (alkane)

~1740 C=O stretch Ester

~1465 C-H bend -CH₂- (alkane)

~1165 C-O stretch Ester

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. For oleyl erucate, MS is used to determine the molecular

weight and to gain structural information from the fragmentation pattern.

Experimental Protocol: Mass Spectrometry of Oleyl
Erucate
1. Sample Preparation:

Prepare a dilute solution of oleyl erucate in a suitable solvent such as methanol or a mixture

of chloroform and methanol.

2. Ionization:

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are

common ionization techniques for wax esters. ESI is a "soft" ionization technique that often

results in the observation of the molecular ion with minimal fragmentation.

3. Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

quadrupole, time-of-flight).
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4. Fragmentation (Tandem MS/MS):

To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The

molecular ion is selected and subjected to collision-induced dissociation (CID) to generate

fragment ions.

Predicted Mass Spectrometry Data for Oleyl Erucate
The molecular weight of oleyl erucate (C₄₀H₇₆O₂) is 588.58 g/mol . In positive ion mode ESI-

MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 589.59.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Oleyl Erucate

m/z (approx.) Ion Description

589.59 [C₄₀H₇₆O₂ + H]⁺ Protonated Molecular Ion

323.29 [C₂₂H₄₃O]⁺
Acylium ion from the erucic

acid moiety

267.27 [C₁₈H₃₅]⁺
Alkyl cation from the oleyl

alcohol moiety

Visualizing the Workflow
The following diagrams illustrate the synthesis and characterization workflow for oleyl erucate.
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Synthesis of Oleyl Erucate

Oleyl Alcohol + Erucic Acid

Esterification Reaction

Acid Catalyst
(e.g., H₂SO₄)

Crude Oleyl Erucate

Purification
(e.g., Distillation, Extraction)

Pure Oleyl Erucate

Click to download full resolution via product page

Caption: Workflow for the synthesis of oleyl erucate.
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Spectroscopic Characterization of Oleyl Erucate
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Caption: Workflow for the spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097123/docs#spectroscopic-characterization-of-
oleyl-erucate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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